Canagliflozin Related Impurity 10 Canagliflozin Related Impurity 10 an impurity of Canagliflozin
Brand Name: Vulcanchem
CAS No.: 1799552-91-2
VCID: VC0192850
InChI:
SMILES:
Molecular Formula: C24H25FO6S
Molecular Weight: 460.53

Canagliflozin Related Impurity 10

CAS No.: 1799552-91-2

Cat. No.: VC0192850

Molecular Formula: C24H25FO6S

Molecular Weight: 460.53

Purity: > 95%

* For research use only. Not for human or veterinary use.

Canagliflozin Related Impurity 10 - 1799552-91-2

Specification

CAS No. 1799552-91-2
Molecular Formula C24H25FO6S
Molecular Weight 460.53

Introduction

Chemical Structure and Properties

Canagliflozin Impurity 10 is chemically characterized as 2-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]-6-(hydroxymethyl)oxane-2,3,4,5-tetrol with a molecular formula of C24H25FO6S and a molecular weight of 460.5 g/mol . This compound is also known by its CAS number 1672658-93-3 and represents a specific structural variant related to the parent drug canagliflozin . The structure contains several key functional groups including a fluorophenyl moiety, a thiophene ring, and a methylphenyl component connected to a hydroxymethyl oxane tetrol group.

The chemical structure of Canagliflozin Impurity 10 shares similarities with the parent compound canagliflozin, which explains its formation during the synthesis and manufacturing processes. The full IUPAC name for this impurity is (3R,4S,5S,6R)-2-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]-6-(hydroxymethyl)oxane-2,3,4,5-tetrol, highlighting its stereochemical complexity . The structural characteristics of this impurity are directly related to its physicochemical properties and potential impact on pharmaceutical formulations.

PropertyValueReference
Molecular FormulaC24H25FO6S
Molecular Weight460.5 g/mol
CAS Number1672658-93-3
IUPAC Name2-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]-6-(hydroxymethyl)oxane-2,3,4,5-tetrol
Structural FeaturesFluorophenyl, thiophene, methylphenyl, oxane tetrol moieties
Physical StateSolid (inferred based on similar compounds)-

The chemical structure of Canagliflozin Impurity 10 is significant because its similarity to the parent compound suggests potential formation pathways during synthesis, processing, or storage of canagliflozin. Understanding these structural relationships is crucial for implementing effective control strategies in pharmaceutical manufacturing.

Analytical Methods for Detection and Quantification

The detection and quantification of Canagliflozin Impurity 10 requires sophisticated analytical methods that can effectively separate and identify structurally similar compounds. Various chromatographic and spectroscopic techniques have been developed and optimized for this purpose, with each offering specific advantages for particular analytical scenarios.

Mass Spectrometry and Spectroscopic Methods

Mass spectrometry coupled with chromatographic techniques provides powerful orthogonal confirmation of impurity identities. For canagliflozin isomeric impurities, ESI positive mode detection reveals characteristic sodium adducts (467 m/z for compounds with 444 Da molecular weight) . Given the molecular weight of Impurity 10 (460.5 g/mol), a similar detection approach would be expected to yield characteristic mass spectral patterns.

Complete spectral characterization for canagliflozin impurities typically includes:

  • 2D NMR analysis

  • 19F NMR (particularly relevant for Impurity 10 due to its fluorine content)

  • Chromatographic retention time profiles

These comprehensive analytical approaches enable definitive structural confirmation and accurate quantification of Canagliflozin Impurity 10 in pharmaceutical samples.

Emerging Analytical Methods

Recent research has explored near-infrared spectroscopy (NIR) combined with partial least squares regression (PLSR) for simultaneous quantitative analysis of polymorphic impurities in canagliflozin tablets . While this method focuses primarily on polymorphic forms (anhydrous and monohydrate) rather than synthesis-related impurities like Impurity 10, it demonstrates the evolving landscape of analytical methodologies that could potentially be adapted for comprehensive impurity profiling.

Significance in Pharmaceutical Production

Canagliflozin Impurity 10 holds considerable significance in pharmaceutical production due to its potential impact on drug quality, safety, and regulatory compliance. The pharmaceutical industry must carefully monitor and control such impurities throughout the manufacturing process.

Impact on Drug Quality and Efficacy

Impurities such as Canagliflozin Impurity 10 can potentially affect the purity and efficacy of the final pharmaceutical product. The presence of impurities, even in trace amounts, may:

  • Alter the physicochemical properties of the active pharmaceutical ingredient (API)

  • Potentially impact bioavailability and pharmacokinetic parameters

  • Affect stability and shelf-life of the formulation

  • Introduce variability in therapeutic response

Therefore, effective removal or strict control of such impurities is crucial for ensuring the quality and consistent performance of canagliflozin-based medications.

Regulatory Considerations

Pharmaceutical regulatory frameworks worldwide impose strict limits on allowable impurity levels in commercial drug products. These regulations necessitate:

  • Development of validated analytical methods for impurity detection and quantification

  • Implementation of robust manufacturing processes that minimize impurity formation

  • Thorough documentation of impurity profiles and control strategies

  • Qualification of impurities above specified thresholds through safety assessment studies

The FDA review of canagliflozin noted the importance of comprehensive impurity profiling as part of the approval process, highlighting the regulatory significance of compounds like Impurity 10 .

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